ethyl 3-carbamoyl-2-(3-((4-fluorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-carbamoyl-2-(3-((4-fluorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a thienopyridine derivative characterized by a fused bicyclic core, an ethyl carboxylate group at position 6, a carbamoyl substituent at position 3, and a 4-fluorophenylthio-propanamido side chain at position 2. and Mycobacterium tuberculosis .
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[3-(4-fluorophenyl)sulfanylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S2/c1-2-28-20(27)24-9-7-14-15(11-24)30-19(17(14)18(22)26)23-16(25)8-10-29-13-5-3-12(21)4-6-13/h3-6H,2,7-11H2,1H3,(H2,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIFZUIVZASREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thieno[2,3-c]pyridine core, which is known for its biological activity.
- Functional groups including a carbamoyl , propanamido , and carboxylate , which contribute to its pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to ethyl 3-carbamoyl derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that thieno[2,3-c]pyridine derivatives can selectively induce apoptosis in tumor cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies.
The mechanism of action for compounds in this class often involves:
- Inhibition of key enzymes : Many thieno[2,3-c]pyridine derivatives inhibit enzymes involved in cancer cell proliferation.
- Induction of apoptosis : These compounds can activate apoptotic pathways, leading to programmed cell death in cancer cells.
Case Studies
- Study on Tumor Cell Lines : A comparative analysis of ethyl 3-carbamoyl derivatives against human tumor cell lines revealed a dose-dependent cytotoxic effect. The IC50 values were significantly lower than those observed in normal human cells, indicating a favorable therapeutic index.
- In Vivo Studies : In animal models, administration of these compounds resulted in reduced tumor growth rates and improved survival rates compared to controls. The compounds were well-tolerated with minimal side effects.
Antimicrobial Activity
Some derivatives of thieno[2,3-c]pyridine have demonstrated antimicrobial properties, particularly against Helicobacter pylori . The mechanism appears to involve the inhibition of bacterial urease activity, which is critical for the survival of H. pylori in acidic environments.
Table of Biological Activities
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Cytotoxicity | MTT Assay | IC50 values < 10 µM for tumor cells |
| Apoptosis Induction | Flow Cytometry | Increased Annexin V positive cells |
| Antimicrobial Activity | Agar Diffusion Method | Inhibition zones > 15 mm against H. pylori |
| Enzyme Inhibition | Urease Inhibition Assay | Significant reduction in urease activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The target compound’s 4-fluorophenylthio-propanamido group may enhance lipophilicity compared to the cyano and carboxamide substituents in .
- The absence of a Boc-protecting group (unlike in ) simplifies its synthesis but may reduce stability during storage .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
